Home > Products > Screening Compounds P87555 > 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine - 636559-55-2

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine

Catalog Number: EVT-3284730
CAS Number: 636559-55-2
Molecular Formula: C25H22NO2P
Molecular Weight: 399.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(11bS)-4-{[(1R)-2'-Phosphino[1,1'-binaphthalen]-2-yl]oxy}dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinrhodium(I) [Rh{(R,S)-binaphos}] Derivatives

  • Compound Description: This family of compounds represents rhodium(I) complexes coordinated to a chiral diphosphite ligand, (R,S)-binaphos. These complexes act as catalysts in the asymmetric hydroformylation of vinylfurans, demonstrating high regio- and enantioselectivities. []
  • Relevance: The (R,S)-binaphos ligand within these complexes shares the dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin core structure with 1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine. The presence of the chiral binaphthyl moiety in (R,S)-binaphos introduces asymmetry, enabling enantioselective catalysis. This structural similarity highlights the versatility of the dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin scaffold in designing chiral ligands for asymmetric synthesis. []
  • Compound Description: These compounds are a series of dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxides functionalized at the 4-position with an α-arylamino benzyl substituent. They were synthesized through a one-pot, three-component reaction and characterized by various spectroscopic techniques. The antimicrobial activity of these compounds was evaluated. []
  • Relevance: These compounds share the central dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide scaffold with 1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine, highlighting the potential for derivatization and exploration of different functionalities at the 4-position to modulate biological activities and other properties. []
  • Compound Description: (R)-TRIP and (S)-TRIP are enantiomeric chiral phosphoric acid catalysts derived from the dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-oxide framework. They are widely employed in enantioselective addition reactions, such as nucleophilic additions to imines and carbonyl compounds, due to their ability to control the stereochemical outcome of these reactions. []
  • Relevance: Both (R)-TRIP and (S)-TRIP share the dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-oxide core structure with 1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine. The bulky 2,4,6-tris(1-methylethyl)phenyl substituents in TRIP catalysts create a chiral environment around the phosphoric acid moiety, enabling enantioselective catalysis. This structural similarity emphasizes the importance of the dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin scaffold in designing chiral Brønsted acid catalysts for asymmetric synthesis. []

(11bR)‐Dinaphtho[2,1‐d:1′,2′‐f][1,3,2]dioxaphosphepin, 4‐Hydroxy‐2,6‐di‐2‐naphthalenyl‐, 4‐Oxide

  • Compound Description: This compound, a chiral Brønsted acid catalyst, is widely utilized in enantioselective additions of nucleophiles to imines and carbonyl compounds. It features a phosphoric acid moiety integrated into the dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin framework, with two naphthyl groups attached to the 2 and 6 positions of the core structure. []
  • Relevance: This compound shares the dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin framework with 1-(Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)piperidine, further showcasing the adaptability of this scaffold for developing chiral catalysts. The presence of the phosphoric acid group and naphthyl substituents in this compound highlights the potential for introducing various functional groups to fine-tune the catalyst's acidity and steric environment. This tunability allows for the optimization of catalytic activity and selectivity in asymmetric synthesis. []
Overview

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine is a complex organic compound that belongs to a class of phosphorus-containing heterocycles. This compound features a unique pentacyclic structure and multiple functional groups that contribute to its chemical properties and potential applications in various scientific fields.

Source

The compound can be synthesized through advanced organic synthesis techniques that involve the construction of its intricate molecular framework. The detailed synthesis methods are crucial for understanding its potential applications and reactivity.

Classification

This compound can be classified as a heterocyclic organic compound due to the presence of nitrogen and phosphorus in its structure. Additionally, it falls under the category of phosphonates and phosphoramidates, which are known for their biological activity and utility in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine typically involves several key steps:

  1. Formation of the Phosphorus Center: The initial step often involves the reaction of phosphorus trichloride with appropriate alcohols or amines to create phosphonates or phosphoramidates.
  2. Cyclization Reactions: The formation of the pentacyclic structure may require cyclization reactions that can include intramolecular nucleophilic attacks facilitated by heat or catalysts.
  3. Functionalization: Subsequent steps involve the introduction of additional functional groups such as oxo or hydroxy groups to achieve the final structure.

Technical Details

The synthesis requires precise control over reaction conditions such as temperature, pressure, and reaction time to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are typically employed to characterize the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine is characterized by:

  • A pentacyclic framework that includes multiple fused rings.
  • A piperidine ring that contributes to its heterocyclic nature.
  • Phosphorus and oxygen atoms integrated into the cyclic structure.

Data

The molecular formula can be represented as C23H30N1O2P1C_{23}H_{30}N_1O_2P_1 with a specific molecular weight calculated based on its constituent atoms.

Chemical Reactions Analysis

Reactions

This compound can undergo various chemical reactions typical for phosphonates and heterocycles:

  1. Nucleophilic Substitution: The phosphorus atom can act as a Lewis acid facilitating nucleophilic attacks from other reagents.
  2. Hydrolysis: Under certain conditions, the compound may hydrolyze to release phosphoric acid derivatives.
  3. Oxidation/Reduction: The presence of multiple functional groups allows for redox reactions which can modify its biological activity.

Technical Details

Understanding these reactions is essential for predicting the behavior of the compound in biological systems and its potential degradation pathways.

Mechanism of Action

Process

The mechanism of action for 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine is likely related to its interaction with biological molecules:

  1. Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites due to its structural complementarity.
  2. Cell Membrane Interaction: Its hydrophobic regions may allow it to integrate into cell membranes affecting membrane dynamics and signaling pathways.

Data

Experimental studies using cell lines or animal models would provide insights into its efficacy and mechanism at a molecular level.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Likely a solid at room temperature.
  • Solubility: Solubility in organic solvents such as chloroform or methanol may be expected due to its hydrophobic character.

Chemical Properties

Chemical properties include:

  • Stability: The stability under various pH conditions could be significant for its application in biological systems.
  • Reactivity: Reactivity towards nucleophiles or electrophiles is critical for understanding its synthetic utility.

Relevant data regarding melting point and boiling point would typically be obtained through experimental determination.

Applications

Scientific Uses

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Material Science: Due to its unique structure which may impart interesting physical properties for polymers or coatings.
  • Biochemistry: As a tool for studying enzyme mechanisms or cellular pathways due to its ability to interact with biological macromolecules.

Properties

CAS Number

636559-55-2

Product Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine

IUPAC Name

1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)piperidine

Molecular Formula

C25H22NO2P

Molecular Weight

399.4 g/mol

InChI

InChI=1S/C25H22NO2P/c1-6-16-26(17-7-1)29-27-22-14-12-18-8-2-4-10-20(18)24(22)25-21-11-5-3-9-19(21)13-15-23(25)28-29/h2-5,8-15H,1,6-7,16-17H2

InChI Key

ZYDGLCZCEANEHK-UHFFFAOYSA-N

SMILES

C1CCN(CC1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65

Canonical SMILES

C1CCN(CC1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.